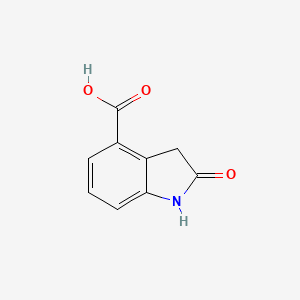

Ácido 2-oxoindolina-4-carboxílico

Descripción general

Descripción

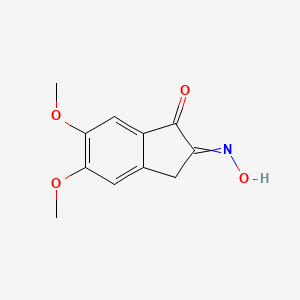

2-Oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 2-Oxoindoline-4-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized using 4-aminobenzoic acid as a starting material . Another study reported the synthesis of new Oxindoline Carboxamide derivatives for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV .Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-4-carboxylic acid includes a five-membered ring and a six-membered ring . The compound also contains a carboxylic acid group (aromatic), a secondary amide group (aliphatic), and a hydroxyl group .Chemical Reactions Analysis

2-Oxoindoline-4-carboxylic acid and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel antitumor agents and inhibitors of DENV NS5 RdRp .Aplicaciones Científicas De Investigación

Agentes Antitumorales

Los derivados de 2-oxoindolina se han explorado por su potencial como agentes antitumorales. Las nuevas acetohidrazidas basadas en 2-oxoindolina han mostrado una notable citotoxicidad hacia líneas celulares de cáncer humano, incluidos los cánceres de colon, próstata y pulmón . Se ha identificado que compuestos como 4o son significativamente más citotóxicos que los compuestos activadores de procaspasa-3 existentes, lo que indica su potencial como plantilla para el desarrollo de fármacos anticancerígenos . Se ha encontrado que estos compuestos inducen la apoptosis celular, particularmente acumulando células en la fase S e induciendo la apoptosis celular tardía .

Inhibición del Virus del Dengue

La investigación ha identificado nuevos derivados de carboxamida de oxindol como inhibidores de la Dengue virus NS5 RdRp (ARN polimerasa dependiente de ARN), que es crucial para la replicación viral . Estos compuestos se han probado para su afinidad por la proteína viral mediante acoplamiento molecular y análisis de unión por resonancia de plasmones de superficie (SPR), y varios han mostrado alta afinidad y potencial como nuevos inhibidores para el tratamiento del dengue después de una mayor optimización .

Síntesis Orgánica

El ácido 2-oxoindolina-4-carboxílico y sus derivados son valiosos en la síntesis orgánica. Actúan como intermediarios en la síntesis de diversas moléculas complejas. Sus aplicaciones se extienden a la síntesis de productos farmacéuticos, donde se pueden utilizar para crear compuestos con propiedades medicinales .

Química Medicinal

En química medicinal, las estructuras de 2-oxoindolina se incorporan al diseño de fármacos debido a sus propiedades bioactivas. Se utilizan en la síntesis de moléculas que pueden interactuar con objetivos biológicos, ofreciendo beneficios terapéuticos para una gama de enfermedades .

Estudios de Acoplamiento Molecular

La estructura de los derivados de 2-oxoindolina los hace adecuados para estudios de acoplamiento molecular. Estos estudios ayudan a predecir la orientación de una molécula al sitio activo de una proteína, lo que es esencial en el diseño y descubrimiento de fármacos .

Caracterización Bioquímica

Los compuestos de 2-oxoindolina se utilizan en estudios de caracterización bioquímica para comprender su interacción con los sistemas biológicos. Esto incluye estudiar sus afinidades de unión y determinar su papel en las vías biológicas .

Espectroscopia de RMN

En el campo de la espectroscopia de RMN, los derivados de 2-oxoindolina proporcionan picos distintos que son útiles para la elucidación estructural de compuestos orgánicos. Los protones metilénicos de los compuestos N-alquilados, por ejemplo, dan un singlete alrededor de 4.4–5.3 ppm, lo cual es crucial para identificar la estructura de la molécula .

Investigación de Vías Apoptóticas

Los compuestos basados en 2-oxoindolina juegan un papel en la investigación de vías apoptóticas. Se utilizan para estudiar la regulación de la apoptosis, que es un proceso de muerte celular programada, y son importantes para comprender los mecanismos de enfermedades como el cáncer .

Mecanismo De Acción

Target of Action

The primary targets of 2-Oxoindoline-4-carboxylic acid are the RNA dependent RNA polymerase (RdRp) activity of DENV and procaspase-3 . These targets play a crucial role in viral replication and apoptosis respectively .

Mode of Action

2-Oxoindoline-4-carboxylic acid interacts with its targets by inhibiting the RdRp activity of DENV and activating procaspase-3 . This results in the inhibition of viral replication and induction of apoptosis .

Biochemical Pathways

The affected pathways include the viral replication pathway and the apoptotic pathway . The inhibition of RdRp activity disrupts the viral replication pathway, thereby preventing the spread of the virus . On the other hand, the activation of procaspase-3 triggers the apoptotic pathway, leading to cell death .

Pharmacokinetics

The compound’s notable cytotoxicity towards various human cancer cell lines suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Oxoindoline-4-carboxylic acid’s action include the inhibition of viral replication and the induction of apoptosis . This leads to a decrease in the spread of the virus and the death of cancer cells .

Análisis Bioquímico

Biochemical Properties

2-Oxoindoline-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of amino acids and nucleotides. The compound can act as a substrate or inhibitor for these enzymes, thereby modulating their activity. Additionally, 2-Oxoindoline-4-carboxylic acid can form complexes with proteins, affecting their structure and function. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

2-Oxoindoline-4-carboxylic acid has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-Oxoindoline-4-carboxylic acid can induce apoptosis in cancer cells by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular proliferation and survival. Furthermore, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2-Oxoindoline-4-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in nucleotide metabolism by binding to their active sites . This inhibition can lead to changes in the levels of nucleotides and other metabolites, affecting cellular processes. Additionally, 2-Oxoindoline-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxoindoline-4-carboxylic acid can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that 2-Oxoindoline-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of 2-Oxoindoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 2-Oxoindoline-4-carboxylic acid in preclinical studies.

Metabolic Pathways

2-Oxoindoline-4-carboxylic acid is involved in several metabolic pathways, including those related to amino acid and nucleotide metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . The compound can also affect the levels of key metabolites, such as pyruvate and oxaloacetate, by modulating the activity of enzymes involved in their synthesis and degradation . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Oxoindoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 2-Oxoindoline-4-carboxylic acid can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Oxoindoline-4-carboxylic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through interactions with targeting signals . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules . Understanding the subcellular localization of 2-Oxoindoline-4-carboxylic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-oxo-1,3-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXJUSWINGKGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439190 | |

| Record name | 2-Oxoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-37-5 | |

| Record name | 2-Oxoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)